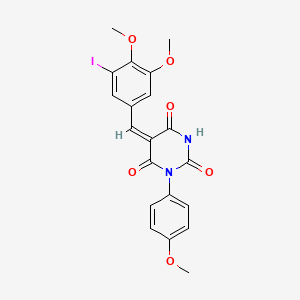![molecular formula C20H26N2O2 B5155064 methyl 4-({benzyl[2-(dimethylamino)ethyl]amino}methyl)benzoate](/img/structure/B5155064.png)
methyl 4-({benzyl[2-(dimethylamino)ethyl]amino}methyl)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-({benzyl[2-(dimethylamino)ethyl]amino}methyl)benzoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly known as MDMB, and it belongs to the class of benzyl aminoethyl esters. The synthesis method of MDMB involves the reaction of benzoic acid, benzyl chloride, and N,N-dimethylethylenediamine. In
科学研究应用
MDMB has been extensively studied for its potential applications in various fields of scientific research. One of the main areas of research is in the field of medicinal chemistry. MDMB has been found to have potent antitumor activity and has been studied for its potential use in cancer therapy. Additionally, MDMB has been found to have antimicrobial activity and has been studied for its potential use in the development of new antibiotics.
作用机制
The mechanism of action of MDMB is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins in the body. MDMB has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. This inhibition leads to the accumulation of DNA damage and cell death. Additionally, MDMB has been found to inhibit the activity of certain proteins involved in cell signaling pathways, leading to the inhibition of tumor growth and the induction of apoptosis.
Biochemical and Physiological Effects
MDMB has been found to have a range of biochemical and physiological effects. In vitro studies have shown that MDMB has potent antitumor activity against a range of cancer cell lines. Additionally, MDMB has been found to have antimicrobial activity against a range of bacterial strains, including antibiotic-resistant strains. In vivo studies have shown that MDMB has potent antitumor activity in animal models of cancer.
实验室实验的优点和局限性
One of the main advantages of using MDMB in lab experiments is its potency. MDMB has been found to have potent antitumor and antimicrobial activity, making it an ideal compound for studying these areas of research. Additionally, the synthesis method of MDMB is simple and efficient, making it easy to produce in large quantities. However, one of the limitations of using MDMB in lab experiments is its potential toxicity. MDMB has been found to have cytotoxic effects on certain cell lines, and caution should be taken when handling this compound.
未来方向
There are several future directions for the study of MDMB. One area of research is the development of new cancer therapies based on MDMB. Additionally, further studies are needed to fully understand the mechanism of action of MDMB and its potential applications in other areas of research, such as antimicrobial therapy. Furthermore, studies are needed to evaluate the safety and toxicity of MDMB in vivo and in clinical trials. Overall, the study of MDMB has the potential to lead to the development of new treatments for cancer and infectious diseases.
合成方法
The synthesis method of MDMB involves the reaction of benzoic acid, benzyl chloride, and N,N-dimethylethylenediamine. The reaction takes place in the presence of a base, such as sodium hydroxide or potassium hydroxide. The reaction yields MDMB as a white crystalline solid with a high purity level. This synthesis method is simple and efficient, making it an ideal method for the production of MDMB in large quantities.
属性
IUPAC Name |
methyl 4-[[benzyl-[2-(dimethylamino)ethyl]amino]methyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O2/c1-21(2)13-14-22(15-17-7-5-4-6-8-17)16-18-9-11-19(12-10-18)20(23)24-3/h4-12H,13-16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUUWYJYRVOWJIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(CC1=CC=CC=C1)CC2=CC=C(C=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-({benzyl[2-(dimethylamino)ethyl]amino}methyl)benzoate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[4-(benzyloxy)-3-bromo-5-methoxybenzylidene]-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B5154988.png)
![3-{[(4-methoxyphenyl)amino]carbonyl}-7-(1-methylethylidene)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5155003.png)
![1-(4-bromophenyl)-5-[(4-methoxy-1-naphthyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5155009.png)
![1-[(2-methoxy-5-methylphenyl)sulfonyl]-N-(2-methyl-5-nitrophenyl)-4-piperidinecarboxamide](/img/structure/B5155013.png)
![N~1~-{[2-(dimethylamino)-3-pyridinyl]methyl}-N~2~,N~2~-diethylglycinamide](/img/structure/B5155026.png)
![1-benzyl-5-({1-[3-(3-methylphenoxy)propyl]-1H-indol-3-yl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5155034.png)
![3-bromo-N-{[(4-fluorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5155042.png)
![2-(1,3-benzothiazol-2-yl)-5-phenyl-4-[1-(propylamino)ethylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5155058.png)
![2-[1-(4-methylphenoxy)ethyl]-1H-benzimidazole](/img/structure/B5155061.png)
![N-(1-{1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-4-methoxybenzamide](/img/structure/B5155071.png)
![3-chloro-N-cyclopentyl-4-{[1-(2-thienylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5155076.png)
![N-(3-cyano-4,5-dimethyl-2-thienyl)-2-[(6-phenyl-4-pyrimidinyl)thio]propanamide](/img/structure/B5155089.png)

![ethyl 2-({[2-(4-chlorophenyl)-4-quinolinyl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5155101.png)